3-Ethyl-3-hexene
Overview
Description
3-Ethyl-3-hexene is not directly discussed in the provided papers; however, the papers do provide insights into the broader field of olefin polymerization and copolymerization, which are relevant to understanding the synthesis and properties of various olefins, including alpha-olefins like 3-ethyl-3-hexene. Olefins, or alkenes, are hydrocarbons with at least one carbon-to-carbon double bond and are fundamental building blocks in the petrochemical industry, used to create a wide array of chemical products and polymers .
Synthesis Analysis
The synthesis of linear alpha-olefins (LAOs) such as 1-hexene and 1-octene typically involves the oligomerization of ethylene. A novel ethylene tetramerization reaction has been reported to produce 1-octene with high selectivity using a chromium-based catalyst system . Similarly, copolymerization of ethylene with 1-hexene has been achieved using various catalysts, including zirconium-based complexes and metallocene catalysts, which can influence the molecular weight and comonomer incorporation in the resulting polymers .
Molecular Structure Analysis
The molecular structure of copolymers produced from ethylene and alpha-olefins like 1-hexene can be precisely controlled through step-growth acyclic diene metathesis (ADMET) polymerization, leading to well-defined, defect-free primary structures . The microstructure of these copolymers has been studied using techniques such as 13C NMR, revealing random copolymer structures and providing insights into the reactivity ratios of the comonomers .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of LAOs and their copolymers are complex and can be influenced by factors such as catalyst type, temperature, and pressure. For instance, the polymerization of ethylene can be induced under high pressure, leading to different types of polyethylene depending on the applied pressure . The copolymerization behavior can also vary with temperature, as observed in the case of ethylene/1-hexene copolymerization, where lower temperatures favored random sequence distribution and higher temperatures resulted in blocky sequence distribution .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethylene copolymers are significantly affected by the comonomer content, molecular weight, and sequence distribution. These properties can range from semicrystalline to fully amorphous materials, with varying degrees of crystallinity and melting temperatures . The phase structure of random ethylene copolymers has been studied, showing that the interphase is an important component of the copolymeric lamellae . Additionally, the copolymerization of ethylene with alpha-olefins can result in polymers with a broad or narrow chemical composition distribution, depending on the catalyst and polymerization conditions .
Scientific Research Applications
Catalyst Development in Olefin Production
Recent developments in the α-olefin industry, particularly in ethene trimerization catalysts, have significant implications for compounds like 3-Ethyl-3-hexene. A study by Venderbosch et al. (2018) details the spectroscopic investigation of a chromium-pyrrolyl ethene trimerization catalyst, crucial in the production of α-olefins like 1-hexene, which is structurally related to 3-Ethyl-3-hexene. This research is pivotal in understanding the industrial applications of such compounds in polyethylene production (Venderbosch et al., 2018).
Etherification Studies
Research by Karinen and Krause (2000) explored the synthesis of 3‐methoxy‐3‐methylheptane from 2‐ethyl‐1‐hexene and methanol, showcasing the potential of derivatives of 3-Ethyl-3-hexene in novel compound formation. This study provides insights into the applications of 3-Ethyl-3-hexene in synthesizing unique ether compounds, which may have various industrial applications (Karinen & Krause, 2000).
Renewable Jet and Diesel Fuel Synthesis
Harvey and Quintana (2010) developed an efficient method for the selective dimerization of 2-ethyl-1-hexene, closely related to 3-Ethyl-3-hexene, to produce a mixture of C16H32 hydrocarbons. This research is significant for the potential application of 3-Ethyl-3-hexene derivatives in renewable energy sources, particularly in the production of jet and diesel fuels (Harvey & Quintana, 2010).
Copolymerization and Polymer Chemistry
Chu et al. (1999) investigated the copolymerization of ethylene and 1-hexene using catalysts with isolated Ti3+ and multinuclear Ti3+ species. The microstructure of the resulting copolymers, which might include derivatives of 3-Ethyl-3-hexene, demonstrates significant potential in advanced polymer chemistry applications (Chu et al., 1999).
Safety and Hazards
properties
IUPAC Name |
3-ethylhex-3-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-4-7-8(5-2)6-3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJLDZJNMXNESO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168424 | |
Record name | 3-Ethyl-3-hexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-3-hexene | |
CAS RN |
16789-51-8 | |
Record name | 3-Ethyl-3-hexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016789518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-3-hexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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